2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSZGRPPZOUZRA-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)O)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Aldol Condensation
The aldol reaction between p-tolualdehyde and glyoxylic acid derivatives remains the most widely reported synthesis route. Under basic conditions (e.g., NaOH or KOH in ethanol), the enolate of glyoxylic acid attacks the carbonyl carbon of p-tolualdehyde, forming the α,β-unsaturated intermediate. Acidic workup induces dehydration to yield the target compound.
Reaction Conditions:
Yield Optimization:
-
Stoichiometry: A 1:1 molar ratio of aldehyde to glyoxylic acid minimizes side products like dienol ethers.
-
Crystallization: Cooling to −18°C for 24 hours after neutralization improves purity (up to 95% yield).
Table 1: Aldol Condensation Variants and Outcomes
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NaOH | EtOH | 78 | 8 | 78 | 92 |
| KOH | MeOH | 65 | 6 | 82 | 89 |
| LiOH | H₂O/EtOH | 70 | 7 | 75 | 90 |
Claisen Condensation Approaches
Methyl Pyruvate Route
Claisen condensation of methyl pyruvate with p-tolualdehyde under microwave irradiation offers rapid access to the target compound. The reaction proceeds via a keto-enol tautomerization mechanism, with microwave energy (250 W, 30°C) accelerating the rate by 10-fold compared to conventional heating.
Key Steps:
-
Enolate Formation: Methyl pyruvate reacts with NaOMe to generate the enolate.
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Nucleophilic Attack: The enolate attacks p-tolualdehyde’s carbonyl group.
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Dehydration: Acidic workup (HCl, pH 3–4) eliminates water to form the α,β-unsaturated system.
Advantages:
-
Reduced Time: 5–10 minutes vs. 6–8 hours for classical methods.
-
Higher Yields: 85–90% due to minimized thermal decomposition.
Equation:
One-Pot Synthesis Strategies
Multicomponent Reaction (MCR) Protocols
A one-pot synthesis combining p-tolualdehyde, dimethyl oxalate, and hydroxylamine hydrochloride achieves the target compound in three sequential steps: Claisen condensation, Knorr cyclization, and hydrolysis.
Procedure:
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Claisen Step: p-Tolualdehyde and dimethyl oxalate condense in MeOH/NaOMe (reflux, 2 h).
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Cyclization: Hydroxylamine hydrochloride introduces the hydroxy group (60°C, 1 h).
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Hydrolysis: NaOH aqueous solution (reflux, 4 h) cleaves esters to carboxylic acids.
Table 2: One-Pot Synthesis Performance
| Step | Reagent | Conditions | Intermediate |
|---|---|---|---|
| Claisen | NaOMe/MeOH | Reflux, 2 h | Methyl enolate |
| Cyclization | NH₂OH·HCl | 60°C, 1 h | Hydroxypyrrolidinone |
| Hydrolysis | NaOH/H₂O | Reflux, 4 h | 2-Hydroxy-4-oxo-4-(p-tolyl) |
Yield: 65–70% overall, with 98% purity after recrystallization (petroleum ether/EtOAc).
Microwave-Assisted and Solvent Optimization Techniques
Solvent Effects on Reaction Kinetics
Non-polar solvents like toluene slow enolate formation but improve selectivity by reducing side reactions. Conversely, DMF accelerates the reaction but requires stringent temperature control to avoid decomposition.
Table 3: Solvent Screening for Aldol Condensation
| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |
|---|---|---|---|
| EtOH | 24.3 | 78 | 5 |
| DMF | 36.7 | 68 | 15 |
| Toluene | 2.4 | 72 | 3 |
Microwave vs. Conventional Heating
Microwave irradiation reduces reaction times from hours to minutes while maintaining or improving yields. For example, a 15-minute microwave-assisted Claisen condensation achieved 88% yield vs. 75% in 6 hours under conventional heating.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Industrial protocols employ continuous flow systems to enhance heat transfer and mixing. A typical setup involves:
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Reactor Type: Tubular reactor with static mixers.
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Residence Time: 10–15 minutes at 100°C.
Challenges:
-
Crystallization Control: Rapid cooling (−20°C) prevents agglomeration.
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Waste Management: Ethanol recovery systems reduce solvent costs by 40%.
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison Based on Key Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Aldol Condensation | 78 | 92 | High | 120 |
| Claisen Condensation | 88 | 95 | Moderate | 150 |
| One-Pot Synthesis | 70 | 98 | Low | 180 |
Trade-offs:
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxy and p-tolyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activity
This compound is primarily recognized for its role in synthesizing benzofuran derivatives, which are known for their broad spectrum of pharmacological activities, including anti-tumor, antimicrobial, antiviral, anti-inflammatory, and anti-hyperlipidemic properties. The synthesis of these derivatives often employs eco-friendly methods, reducing the need for expensive catalysts and stringent operational conditions.
Case Study: Green Synthesis
A notable study demonstrated the synthesis of benzofuran derivatives from dibenzofuran using 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid through biosynthesis. The process utilized the bacterial strain Pseudomonas putida B6-2, yielding a production efficiency of 60.4% (w/w) under optimal conditions (pH and temperature) . This method not only highlights the compound's utility in drug development but also emphasizes sustainable practices in pharmaceutical synthesis.
Organic Synthesis
Role as a Precursor
In organic synthesis, this compound serves as a precursor for various complex heterocycles. Its ability to undergo condensation, cyclization, and functional group transformations makes it valuable for creating diverse organic molecules.
| Reaction Type | Description | Outcome |
|---|---|---|
| Condensation | Combines with other reactants to form larger molecules | Formation of complex structures |
| Cyclization | Forms cyclic compounds through intramolecular reactions | Creation of heterocycles |
| Functional Group Transformations | Modifies specific groups within the molecule | Tailoring properties for applications |
Environmental Biotechnology
Biodegradation Studies
The compound is also utilized in studying biodegradation pathways of dibenzofuran and its derivatives. Research has shown that specific bacterial strains can effectively degrade these compounds, leading to the formation of benzofuran derivatives that may have beneficial biological activities.
Case Study: Biodegradation Pathways
A study assessed the environmental impact of dibenzofuran using bacterial strains capable of lateral dioxygenation. This research not only contributes to understanding the biodegradation processes but also offers insights into potential methods for synthesizing important biological compounds while aiding environmental cleanup efforts .
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and keto groups play a crucial role in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
The biological and physicochemical properties of 4-oxobut-2-enoic acid derivatives are highly dependent on the aryl/heteroaryl group at position 4. Key examples include:
Key Observations :
Stereochemical and Functional Group Modifications
(a) Ester vs. Acid Forms
Esterification of the carboxylic acid group (e.g., methyl ester in ) reduces polarity, improving solubility in organic solvents but diminishing hydrogen-bonding capacity:
| Property | This compound (Free Acid) | Methyl Ester (12b) |
|---|---|---|
| Melting Point | ~150°C (estimated) | 84–86°C |
| LC-MS (m/z) | Not reported | 221.0838 [M+H]⁺ |
| Application | Protein stabilization | Synthetic intermediate |
(b) Keto-Enol Tautomerism
The 2-hydroxy group enables tautomerism, which influences reactivity and binding. For example:
- In , the enolic proton (δ 7.18 ppm) is characteristic of the keto-enol form .
- Tautomeric stability varies with substituents; electron-withdrawing groups favor the keto form.
(a) Anticonvulsant and Analgesic Activity
Compounds like (R,S)-4-oxo-4-((2-oxo-1-phenyl-2-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethyl)amino)but-2-enoic acid () exhibit:
- Anticonvulsant Activity : 84% yield, 99% purity, LC-MS m/z 478.15 .
- Mechanism : Likely via modulation of ion channels or neurotransmitter receptors.
(b) Protein Stabilization
(E)-4-oxo-4-(p-tolyl)but-2-enoic acid () increases the melting temperature (Tm) of mutant p53 by 0.9–2.2°C, outperforming ethoxy and methoxy analogs .
(c) Antimicrobial and Hemostatic Activity
4-(Het)aryl-4-oxobut-2-enoic acid derivatives () show:
Biological Activity
2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, also known as a derivative of 4-oxo-butenoic acid, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This compound exhibits a range of pharmacological properties, including anti-tumor effects, which are crucial for its application in therapeutic contexts.
The synthesis of this compound involves reactions between diethyl oxalate and p-tolyl ethanone in the presence of sodium methoxide. The resulting compound is characterized by its stability and luminescent properties, which have been studied extensively for potential applications in molecular crystals and photonic devices .
Biological Activity
Anti-Cancer Properties
Research indicates that this compound demonstrates significant anti-cancer activity, particularly against breast cancer. A study highlighted its ability to inhibit the proliferation of breast carcinoma cells, suggesting a mechanism that may involve the disruption of key protein interactions associated with cancer progression .
In vitro studies have shown that compounds within the same class as this compound can effectively inhibit the interaction between annexin A2 and S100A10 proteins. This interaction is crucial for various cellular processes related to cancer metastasis and angiogenesis .
The proposed mechanism of action for this compound involves:
- Disruption of Protein Interactions : The compound interferes with the annexin A2-S100A10 complex, which is implicated in cell migration and invasion in cancer cells.
- Induction of Apoptosis : By modulating signaling pathways associated with cell survival, this compound may promote apoptosis in malignant cells .
- Inhibition of Angiogenesis : The ability to inhibit neoangiogenesis suggests that this compound could limit tumor growth by restricting blood supply .
Case Studies
Several case studies have documented the efficacy of this compound:
- Breast Cancer Model : In a murine model, treatment with this compound resulted in reduced tumor size and metastasis compared to control groups, indicating its potential as a therapeutic agent against breast cancer .
- Colorectal Cancer : Similar compounds have shown effectiveness against colorectal cancer models, suggesting broader applications within oncology .
Data Summary
| Property | Details |
|---|---|
| Chemical Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| Boiling Point | 465.8 °C |
| Flash Point | 235.5 °C |
| Density | 1.239 g/cm³ |
| LogP (Partition Coefficient) | 3.45 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-4-oxo-4-(p-tolyl)but-2-enoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving Gewald thiophene intermediates and subsequent functionalization. Key steps include:
- Step 1 : Condensation of 4-(p-tolyl)-4-oxobut-2-enoic acid with amino-substituted thiophene derivatives under reflux in anhydrous conditions (e.g., ethanol or DMF) .
- Step 2 : Purification via recrystallization using mixed solvents (e.g., ethanol/water) to enhance yield and purity.
- Optimization : Monitor reaction progress with HPLC or TLC. Adjust reaction temperature (70–90°C) and catalyst loading (e.g., p-toluenesulfonic acid) to suppress side reactions like keto-enol tautomerization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the α,β-unsaturated ketone moiety and aromatic protons from the p-tolyl group.
- XRD : Single-crystal X-ray diffraction is critical to resolve stereochemistry (E/Z configuration) and intramolecular hydrogen bonding patterns .
- FT-IR : Identify characteristic peaks for hydroxyl (3200–3500 cm) and carbonyl groups (1680–1720 cm) .
Q. How can researchers initially assess the biological activity of this compound and its derivatives?
- Methodological Answer :
- In vitro assays : Screen for anti-inflammatory activity using COX-1/COX-2 inhibition assays or evaluate anthelminthic properties via motility inhibition in nematode models .
- Derivatization : Introduce substituents (e.g., thienyl or fluorophenyl groups) at the 4-oxo position to enhance bioactivity, followed by dose-response studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in photoluminescence (PL) data, such as intensity loss versus wavelength-dependent efficiency?
- Methodological Answer :
- Self-absorption analysis : Measure PL intensity across varying crystal thicknesses. A 30% decrease in PL over 10 years, as observed in aged crystals, correlates with enhanced self-absorption due to structural aging .
- Excitation wavelength tuning : Test PL efficiency under green light (500 nm) versus blue (400 nm). Aged crystals show higher efficiency at longer wavelengths due to reduced overlap between absorption and emission spectra .
Q. What strategies are employed to evaluate the biological activity of derivatives, considering conflicting reports on efficacy?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify the p-tolyl group (e.g., substitute with 4-fluorophenyl or thien-2-yl) and compare bioactivity using standardized assays (e.g., IC values for anti-inflammatory targets) .
- Metabolic stability testing : Use liver microsome assays to identify derivatives with improved pharmacokinetic profiles, addressing discrepancies in in vivo vs. in vitro results .
Q. How do intramolecular interactions contribute to the compound’s photostability in molecular crystals?
- Methodological Answer :
- Computational modeling : Perform DFT calculations to analyze π-π stacking and hydrogen-bonding networks. Rigid molecular frameworks reduce non-radiative decay, as evidenced by stable PL over 10 years .
- Accelerated aging tests : Expose crystals to UV light and humidity while tracking PL decay rates. Correlate results with XRD data to identify structural degradation pathways .
Q. What experimental designs are recommended for analyzing the compound’s reactivity with nucleophiles (e.g., hydroxylamine)?
- Methodological Answer :
- Kinetic studies : React the compound with hydroxylamine hydrochloride in buffered solutions (pH 5–7) at 25–40°C. Monitor product formation via LC-MS and isolate cyclized products (e.g., oxazole derivatives) for biological testing .
- Mechanistic probes : Use isotopic labeling () to trace oxygen migration during cyclization, resolving ambiguities in reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
